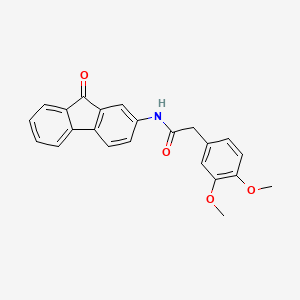
5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol (DMT) is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMT has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption of membrane integrity leads to cell death.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been found to have low toxicity in vitro and in vivo studies. In a study conducted by Chen et al., it was found that 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol had no significant cytotoxicity against human liver cells. Additionally, 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum activity against fungi and bacteria. This makes it a useful tool for studying the effects of antifungal and antibacterial agents. However, one limitation is that 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not selective for specific strains of fungi or bacteria, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol. One area of interest is its potential as a therapeutic agent for the treatment of fungal and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its potential use in combination with other antifungal and antibacterial agents. Finally, there is potential for 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol to be used as a tool for studying the effects of membrane-disrupting agents on fungal and bacterial cells.
Synthesemethoden
5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process starting with the reaction of 3,4-dichlorobenzylamine with methyl isothiocyanate to form the intermediate compound, 5-(3,4-dichlorobenzyl)-4-methyl-1,2,4-triazole-3-thiol. This intermediate is then treated with sodium hydroxide to produce the final product, 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its antifungal activity. In a study conducted by Zhang et al., it was found that 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibited potent antifungal activity against a range of fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 5-(3,4-dichlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-15-9(13-14-10(15)16)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYFDOMHTRFUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6034528.png)
![7-[(2-methoxypyridin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6034541.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6034548.png)
![5-(4-bromophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6034554.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6034561.png)
![4-benzyl-1-{3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6034567.png)
![7-(dimethylamino)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034571.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)

![1-[2-(4-morpholinyl)ethyl]-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6034591.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034619.png)
![1-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6034632.png)